molecular formula C14H7ClINO2 B11535103 5-chloro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione

5-chloro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11535103
M. Wt: 383.57 g/mol
InChI Key: IOJALCXDSATGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique combination of chlorine and iodine functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its potential biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with phthalic anhydride in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H7ClINO2

Molecular Weight

383.57 g/mol

IUPAC Name

5-chloro-2-(4-iodophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7ClINO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H

InChI Key

IOJALCXDSATGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)I

Origin of Product

United States

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